molecular formula C10H10FNO B12096843 (R)-4-(4-Fluorophenyl)pyrrolidin-2-one

(R)-4-(4-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B12096843
M. Wt: 179.19 g/mol
InChI Key: JIQYWLZCHCBUSG-QMMMGPOBSA-N
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Description

Significance of Chiral γ-Lactams in Stereocontrolled Chemical Transformations

Chiral γ-lactams (pyrrolidin-2-ones) are a prominent subclass of pyrrolidinones and are foundational to numerous natural products and pharmaceutical agents. rsc.orgchinesechemsoc.org The inherent rigidity of the lactam ring, combined with the defined spatial orientation of substituents at its chiral centers, makes it an excellent tool for directing the outcomes of chemical reactions. youtube.com

The value of these structures lies in their ability to control stereochemistry, ensuring that molecules are produced as a single desired enantiomer. This is crucial because the different enantiomers of a chiral drug can have vastly different biological activities. The γ-lactam framework is a key feature in a wide range of biologically active molecules, which has spurred the development of numerous synthetic methods to access this important structural motif. rsc.orgrsc.org The development of catalytic enantioselective methods to synthesize functionalized γ-lactams is of great significance. chinesechemsoc.org

Rationale for the Academic Investigation of (R)-4-(4-Fluorophenyl)pyrrolidin-2-one

While extensive literature on the specific compound this compound is not widespread, a strong rationale for its academic investigation can be constructed from research on analogous structures. The core structure, a 4-aryl-pyrrolidin-2-one, is a known pharmacophore with demonstrated biological activity. For instance, related phenylpyrrolidin-2-one derivatives have been identified as potent and selective inhibitors of enzymes like aldo-keto reductase AKR1C3, which is implicated in cancer development. nih.govresearchgate.net

The rationale for investigating this specific compound is enhanced by the presence of a 4-fluorophenyl group. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate key properties such as:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, increasing the compound's half-life.

Binding Affinity: Fluorine can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing potency. clockss.org

Lipophilicity: Strategic placement of fluorine can alter the molecule's lipophilicity, affecting its solubility, absorption, and distribution in the body.

Therefore, the combination of a proven chiral scaffold (the 4-aryl-pyrrolidin-2-one) with a functionally important substituent (the 4-fluorophenyl group) makes this compound a logical and compelling target for synthesis and evaluation in drug discovery programs.

Structural Features and Stereochemical Importance of the 4-Fluorophenyl Pyrrolidin-2-one Moiety

The unique properties of this compound arise from the interplay of its distinct structural components.

Key Structural Features:

γ-Lactam Ring: A five-membered cyclic amide which provides a rigid, conformationally restricted backbone.

Chiral Center (C4): The carbon at position 4 is a stereocenter, meaning it has four different groups attached.

4-Fluorophenyl Group: An aromatic ring substituted with a fluorine atom at the para-position. This group is largely planar.

Stereochemical Importance: The designation "(R)" specifies the absolute configuration at the C4 chiral center. This precise three-dimensional arrangement is critical, as it dictates how the 4-fluorophenyl group is oriented in space relative to the lactam ring. In biological systems, molecular recognition is highly dependent on stereochemistry. The (R)-enantiomer will present a different spatial profile than its (S)-enantiomer, leading to differential binding with chiral protein targets. Structure-activity relationship studies on related compounds have shown that even minor changes to the pyrrolidinone ring's substitution pattern or stereochemistry can severely diminish biological activity. nih.govresearchgate.net

Below is a table of predicted physicochemical properties for the racemic form of the compound.

PropertyValue
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Monoisotopic Mass 179.074632 g/mol

Synthetic Approaches to the 4-Aryl-γ-Lactam Core

The synthesis of the 4-aryl-γ-lactam core, the central scaffold of the title compound, can be achieved through various established organic chemistry reactions. These methods provide routes to create the crucial carbon-carbon bond that attaches the aryl group to the lactam ring.

Synthetic MethodDescription
Michael Addition This is a common strategy involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, an enolate can add to an N-substituted maleimide, or a nitrogen nucleophile can add to a precursor containing the aryl group, followed by cyclization. nih.govntu.edu.sgmasterorganicchemistry.com
Four-Component Reaction (4CR) Multi-component reactions offer a rapid way to build molecular complexity. A one-pot reaction combining an amine, an aldehyde, a thiol, and maleic anhydride (B1165640) can produce complex γ-lactam structures with high diastereoselectivity. nih.gov
Transition Metal-Catalyzed Cyclization Methods using transition metals like palladium or copper can facilitate the intramolecular cyclization of appropriately designed acyclic precursors to form the γ-lactam ring. rsc.org
Radical Addition-Cyclization Visible-light mediated photocatalysis can be used to generate radicals from simple starting materials like N-arylglycines, which then undergo a cascade of reactions with acrylic acid derivatives to form the N-aryl γ-lactam structure. thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

JIQYWLZCHCBUSG-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC=C(C=C2)F

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for the Enantioselective Preparation of R 4 4 Fluorophenyl Pyrrolidin 2 One

Established Stereoselective Synthetic Routes

The synthesis of enantiopure pyrrolidinones, such as (R)-4-(4-Fluorophenyl)pyrrolidin-2-one, relies on several key asymmetric strategies. These approaches aim to control the stereochemistry at the C4 position of the pyrrolidinone ring.

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis provides an efficient route to chiral pyrrolidinones by creating the stereogenic center in a single key step, often through catalytic processes.

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines and their derivatives, including pyrrolidinones. researchgate.net This strategy typically involves the condensation of a ketone with an amine to form an intermediate imine, which is then asymmetrically reduced to the chiral amine. For the synthesis of chiral pyrrolidinones, this can be adapted through intramolecular or intermolecular pathways.

One approach involves the direct reductive amination of γ-keto acids or their esters. The process can be catalyzed by chiral metal complexes, such as those based on iridium or ruthenium, in the presence of a hydrogen source. researchgate.netgoogle.com For instance, iridium complexes with chiral phosphine (B1218219) ligands like f-Binaphane have demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric direct reductive amination of aryl ketones. google.com

Multi-enzymatic cascade processes have also been developed, combining transaminases and reductive aminases to produce enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.gov These biocatalytic systems can achieve high stereoselectivity for the formation of the pyrrolidine (B122466) ring. nih.gov

Table 1: Examples of Catalytic Systems in Asymmetric Reductive Amination

Catalyst System Substrate Type Product Type Enantioselectivity (ee) Reference
Ir-Xyliphos complex Methoxyacetone Chiral Amine 78% google.com
Ir-f-Binaphane complex Aryl Ketones Chiral Amines up to 96% google.com
Ru-Catalyst/Chiral Ligand Ketoesters Chiral Lactams up to >99% researchgate.net
Transaminase/Reductive Aminase 1,4-Diketones Pyrrolidines Enantiopure nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes operate in mild conditions and can provide exquisite control over stereochemistry. For pyrrolidinone synthesis, several biocatalytic strategies have been explored.

Directed evolution has been used to engineer cytochrome P450 enzymes, such as cytochrome P411, to catalyze the intramolecular C(sp³)–H amination of organic azides. escholarship.orgacs.orgcaltech.edu This method allows for the construction of the chiral pyrrolidine ring with good enantioselectivity and catalytic efficiency. escholarship.orgcaltech.edu The selectivity of these enzymatic reactions is often controlled by the specific binding orientation of the substrate within the enzyme's active site. acs.org

Another biocatalytic approach is the desymmetrization of prochiral precursors. For example, the enzymatic desymmetrization of a disubstituted propane (B168953) derivative was a key step in an enantioselective synthesis of a complex nucleoside, demonstrating the power of biocatalysis in creating specific stereocenters. nih.gov Similarly, biocatalytic methods are used to synthesize planar chiral macrocycles, showcasing the broad applicability of enzymes in controlling complex stereochemistry. nih.gov

Synthesis via Chiral Auxiliaries and Substrate Control

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This is a reliable and versatile strategy for asymmetric synthesis. nih.govsigmaaldrich.com

In the synthesis of pyrrolidinones, a chiral auxiliary can be attached to the nitrogen atom or a side chain of the precursor molecule. For example, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide. The subsequent deprotonation and alkylation of the α-carbon occur with high diastereoselectivity, controlled by the chiral auxiliary. wikipedia.org Evans oxazolidinones are another class of widely used auxiliaries that provide excellent stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org

Asymmetric synthesis of 2-substituted pyrrolidines has been achieved through nucleophilic addition to N-acyliminium ions that bear a pyrrolidine-based chiral auxiliary. scilit.com The inherent chirality of the auxiliary guides the approach of the nucleophile, leading to a high degree of stereoselectivity. scilit.com

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Controlled Key Feature Reference
Evans' Oxazolidinones Alkylation, Aldol Reactions Forms a rigid bicyclic system, directing electrophilic attack. wikipedia.orgnih.gov
Pseudoephedrine Alkylation The methyl group directs the configuration of the addition product. wikipedia.org
(S)-2-(Anilinomethyl)pyrrolidine Grignard Addition Used to synthesize α-hydroxy aldehydes with high optical yields. researchgate.net
Camphorsultam Various Provides high stereocontrol in a range of reactions. nih.gov

Enantioselective Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct and atom-economical methods for the enantioselective synthesis of the pyrrolidine scaffold. acs.orgmappingignorance.org This reaction can generate multiple stereocenters in a single step with high regio- and stereocontrol. acs.org

The reaction involves a 1,3-dipole (the azomethine ylide, often generated in situ from an amino acid ester and an aldehyde) and a dipolarophile (an alkene). The stereochemical outcome is controlled by a chiral catalyst, typically a metal complex. acs.org Chiral complexes of copper(I) and silver(I) have proven to be versatile catalysts, and by selecting the appropriate catalyst system, it is possible to favor either the exo or endo cycloadduct with high stereoselectivity. mappingignorance.orgnih.gov This method allows for the synthesis of a wide variety of substituted pyrrolidines with high enantiomeric excess (up to 99% ee). nih.govnih.gov The versatility of this approach has been highlighted in reviews focusing on stereochemical diversity in pyrrolidine synthesis. rsc.org

Table 3: Catalytic Systems in Asymmetric 1,3-Dipolar Cycloadditions

Catalyst System Dipolarophile Product Enantioselectivity (ee) Yield Reference
AgOAc/(S)-QUINAP Various Pyrrolizidine up to 96% up to 92% acs.org
AgOAc/(S)-DMBiphep Intramolecular Pyrrolo[3,2-c]quinolines up to 99% up to 98% nih.gov
Cu(I) or Ag(I) complexes Vinylarenes Pyrrolidines High - mappingignorance.org

Stereoselective Nitro-Mannich Reactions for Pyrrolidinone Frameworks

The nitro-Mannich reaction is a key C-C bond-forming reaction that can be employed to construct the pyrrolidinone framework. nih.govucl.ac.uk This reaction often forms part of a cascade sequence, which allows for the rapid assembly of complex molecules from simple starting materials. acs.orgnih.gov

A common strategy involves a one-pot, three-component cascade of a nitro-ester (like methyl 3-nitropropanoate), an aldehyde, and an amine, which forms an imine in situ. nih.gov The subsequent nitro-Mannich reaction followed by lactamization yields the desired pyrrolidinone. These cascade reactions are often highly diastereoselective. nih.govucl.ac.uk

To achieve enantioselectivity, organocatalysts are employed. For instance, a combination of a bifunctional organocatalyst for the asymmetric nitro-Mannich step and a gold catalyst for a subsequent hydroamination step has been used to synthesize trisubstituted pyrrolidines with excellent enantioselectivities (85–96% ee). acs.org Similarly, copper-catalyzed conjugate addition of a diorganozinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction and lactamization, can produce highly functionalized pyrrolidinones as single diastereoisomers. acs.orgnih.gov An enantioselective version of this reaction using a chiral ligand led to products that could be recrystallized to enantiopurity. acs.orgnih.gov

Table 4: Pyrrolidinone Synthesis via Nitro-Mannich Reactions

Reaction Type Catalysis Key Features Selectivity Reference
Nitro-Mannich/Lactamization Cascade - Three-component, direct synthesis of pyrrolidinones. Highly diastereoselective nih.gov
Conjugate Addition/Nitro-Mannich/Lactamization Copper-catalyzed One-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. Single diastereoisomers, enantioselective variant available. acs.orgnih.gov
Nitro-Mannich/Hydroamination Cascade Organocatalysis and Gold Catalysis One-pot synthesis of trisubstituted pyrrolidines. Good yields, excellent diastereo- and enantioselectivities (85–96% ee). acs.org

Multicomponent Reactions (MCRs) and Cascade Processes in Pyrrolidinone Synthesis

One-Pot Multicomponent Approaches for Pyrrolidinone Ring Construction

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency in constructing complex molecular architectures from simple starting materials in a single step. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and conserving energy. tandfonline.com The synthesis of the pyrrolidinone core, a prevalent scaffold in numerous biologically active compounds, has been a significant focus of MCR development. researchgate.netrsc.org

A variety of MCRs have been developed to produce diverse pyrrolidinone derivatives. For instance, a three-component reaction involving primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) can be performed under solvent-free and catalyst-free conditions at room temperature to yield polysubstituted 2-pyrrolidinones in good to high yields. tandfonline.com Another example is the one-pot synthesis of functionalized pyrrolidines through a [3+2] cycloaddition of azomethine ylides with various dipolarophiles. rsc.org These reactions often demonstrate high atom economy and operational simplicity. tandfonline.com

The synthesis of specific enantiomers, such as this compound, necessitates enantioselective MCRs. While the literature provides broad methodologies for pyrrolidinone synthesis, achieving high enantioselectivity in MCRs often requires the use of chiral catalysts or auxiliaries to direct the stereochemical outcome. nih.govresearchgate.net The development of such stereocontrolled MCRs is a key area of research for accessing enantiopure pharmaceutical intermediates. nih.gov

Reactant 1Reactant 2Reactant 3ConditionsProduct ClassReference
Primary AminesAlkyl AcetoacetatesMaleic AnhydrideNeat, Room TempPolysubstituted 2-pyrrolidinones tandfonline.com
SarcosineParaformaldehyde3-Methyleneoxindolines-Spirooxindole-pyrrolidines rsc.org
AldehydesAmino Acid EstersChalconesK₂CO₃, I₂Pyrrolidine-2-carboxylates tandfonline.com

Domino and Cascade Reactions for Functionalized Pyrrolidinone Scaffolds (e.g., Smiles-Truce Cascade)

Domino and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence. epfl.ch This approach is particularly effective for constructing complex heterocyclic systems like functionalized pyrrolidinones. acs.orgnih.gov

A notable example of a cascade reaction applied to pyrrolidinone synthesis is the Smiles-Truce rearrangement. acs.orgnih.gov This process involves an intramolecular aryl migration. acs.orgnih.govbohrium.com A recently developed method utilizes a one-pot reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions to produce α-arylated pyrrolidinones. acs.orgnih.gov This domino sequence involves the nucleophilic opening of the cyclopropane ring, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. acs.orgnih.gov This metal-free reaction is operationally simple and provides access to valuable pharmacophore structures. acs.org

While a direct application of the Smiles-Truce cascade for the synthesis of this compound is not explicitly detailed, the underlying principles are highly relevant for creating functionalized pyrrolidinone frameworks. acs.orgnih.gov The ability to construct complex molecules from simple, commercially available starting materials in a single step with high efficiency underscores the utility of domino reactions in medicinal chemistry. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Fluorophenyl Pyrrolidinones

Solvent-Free and Neat Reaction Conditions

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. mdpi.comrsc.org A key tenet of green chemistry is the reduction or elimination of hazardous solvents. tandfonline.comresearchgate.net Solvent-free, or neat, reaction conditions offer a significant advantage in this regard. tandfonline.comresearchgate.net

The synthesis of pyrrolidinone derivatives has been successfully achieved under solvent-free conditions. researchgate.nettandfonline.comresearchgate.net For example, an efficient and environmentally friendly synthesis of novel 2-pyrrolidinone (B116388) analogs has been reported through the reaction of various primary amines, alkyl acetoacetates, and maleic anhydride via grinding under neat conditions at room temperature. researchgate.nettandfonline.com This method offers several benefits, including mild reaction conditions, the absence of a catalyst, short reaction times, high yields, and a simple workup procedure. tandfonline.com Another catalyst-free and solvent-free methodology for the reductive amination of levulinic acid to produce N-substituted pyrrolidones has also been developed. researchgate.netnih.gov

These solvent-free approaches not only reduce pollution and safety hazards associated with volatile organic compounds but can also lead to improved reaction kinetics and selectivity. tandfonline.com The development of such processes is crucial for the sustainable production of pharmaceuticals and their intermediates.

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted and sonochemical methods are recognized as green chemistry techniques that can significantly accelerate organic reactions. rsc.orgtandfonline.comrsc.orgmdpi.com Microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govnih.govrsc.org The synthesis of various heterocyclic compounds, including pyrrolidines and their derivatives, has been shown to be amenable to microwave-assisted conditions. tandfonline.comnih.govresearchgate.net For instance, the synthesis of pyrrolidine-based heterocyclic compounds has been achieved through microwave heating in the presence of acetonitrile. tandfonline.com

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. rsc.orgrsc.orgnih.gov The phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of bubbles in a liquid, creates localized high-pressure and high-temperature zones that can drive chemical reactions. rsc.org An ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported, demonstrating the utility of this technique. rsc.orgrsc.org This method, which uses citric acid as a green additive in ethanol (B145695), is fast, clean, and convenient. rsc.orgrsc.org

Green TechniquePrincipleAdvantages in Pyrrolidinone SynthesisRepresentative References
Microwave-AssistedRapid, uniform heating via dielectric polarizationReduced reaction times, increased yields, cleaner reactions tandfonline.comnih.govresearchgate.net
SonochemicalAcoustic cavitation enhancing mass transfer and reaction ratesAccelerated reactions, improved yields, milder conditions rsc.orgrsc.orgnih.gov

Catalyst-Free Approaches in Pyrrolidinone Formation

The development of catalyst-free reactions is a significant goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts, simplifies purification processes, and reduces waste. tandfonline.comresearchgate.netnih.gov Several catalyst-free methods for the synthesis of pyrrolidinones have been successfully developed. researchgate.nettandfonline.comresearchgate.netnih.govacs.org

A notable example is the one-pot, three-component synthesis of pyrrolidinone derivatives from primary amines, alkyl acetoacetates, and maleic anhydride under solvent-free conditions at room temperature. researchgate.nettandfonline.com This reaction proceeds efficiently without the need for a catalyst, relying on the inherent reactivity of the starting materials. researchgate.nettandfonline.com Similarly, a catalyst-free and solvent-free reductive amination of levulinic acid using a borane (B79455) reagent has been reported for the synthesis of N-substituted pyrrolidones. researchgate.netnih.gov

These catalyst-free approaches offer a more sustainable and economical route to pyrrolidinone-containing molecules. The ability to conduct these reactions under mild conditions further enhances their appeal from a green chemistry perspective. tandfonline.comnih.gov

Atom Economy and Sustainable Process Development

The principles of green chemistry, which emphasize atom economy and the use of environmentally benign reagents and solvents, are increasingly integral to the synthesis of chiral pyrrolidinones. mdpi.com Traditional multi-step syntheses often generate significant waste, prompting the development of more sustainable alternatives. One-pot, multi-component reactions represent a significant advancement in this area, offering simplified procedures and the use of less hazardous materials. rsc.org For instance, the synthesis of substituted 3-pyrrolin-2-ones has been achieved using an eco-friendly solvent like ethanol and a green additive such as citric acid, which efficiently catalyzes the reaction without the need for harmful organic reagents. rsc.org This approach not only improves the environmental profile of the synthesis but also offers excellent yields and shorter reaction times, particularly when combined with techniques like ultrasound irradiation. rsc.org

Furthermore, the development of catalytic systems that operate under mild conditions and utilize abundant, non-toxic metals is a key focus. The use of water as a solvent in the synthesis of related compounds like N-methylpyrrolidine, coupled with an inexpensive and environmentally friendly catalyst like potassium carbonate, demonstrates the potential for highly efficient and practical green chemical processes. researchgate.net Such methodologies, which avoid toxic solvents and expensive catalysts, are crucial for the large-scale, sustainable production of pyrrolidinone-based compounds. researchgate.netrsc.org

Transition Metal-Catalyzed Syntheses Relevant to Pyrrolidinone Scaffolds

Transition metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures like the pyrrolidinone ring system. acs.org These methods often provide high levels of stereocontrol, which is essential for the synthesis of enantiomerically pure compounds such as this compound.

Ruthenium-Catalyzed Asymmetric Hydrogenation and Reductive Amination

Ruthenium-catalyzed reactions are particularly effective for the enantioselective synthesis of chiral lactams. A notable strategy involves the asymmetric reductive amination/cyclization cascade of keto acids or esters. nih.govacs.org This one-pot process provides a direct route to enantioenriched NH lactams, including five-, six-, and seven-membered rings, with high yields and excellent enantioselectivities (up to 97% ee). nih.govacs.org This method is advantageous as it minimizes the need for protecting groups and intermediate purification steps. acs.org The choice of the chiral ligand is critical for achieving high activity and stereoselectivity in these transformations. researchgate.net

Another powerful application is the tandem dynamic kinetic asymmetric reductive amination/lactamization of ketoesters using ammonium (B1175870) salts as the nitrogen source. nih.gov This Ru-catalyzed system produces chiral fused tricyclic lactams with high diastereo- and enantioselectivity. nih.gov The robustness of this method has been demonstrated through the synthesis of key intermediates for bioactive molecules. nih.gov Furthermore, Ru-catalyzed asymmetric hydrogenation has been successfully applied to a range of pyridine-pyrroline trisubstituted alkenes, achieving high efficiency and enantioselectivity under low hydrogen pressure. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Synthesis of Chiral Lactams

Reaction Type Substrate Catalyst System Key Features Reference
Asymmetric Reductive Amination/Cyclization Keto acids/esters Ru-catalyst One-pot, high yield, up to 97% ee nih.govacs.org
Tandem Dynamic Kinetic Asymmetric Reductive Amination/Lactamization Ketoesters Ru-catalyst High diastereo- and enantioselectivity nih.gov

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium-catalyzed asymmetric 1,4-addition reactions, particularly with arylboron reagents, have emerged as a powerful method for the enantioselective construction of carbon-carbon bonds in the synthesis of substituted lactams. beilstein-journals.orgresearchgate.net The reaction of racemic γ-substituted α,β-unsaturated γ-lactams with arylboronic acids in the presence of a chiral diene-rhodium catalyst can proceed via a dynamic kinetic resolution. acs.orgacs.org This process allows for the synthesis of β,γ-disubstituted trans-γ-lactams with both high diastereoselectivity and enantioselectivity. acs.orgacs.org

A key factor for the success of this dynamic kinetic resolution is the use of a suitable protecting group, such as a Boc group, on the lactam nitrogen, which facilitates the rapid racemization of the starting material. acs.org The utility of this methodology has been highlighted by its application in the synthesis of key intermediates for biologically active compounds. acs.org The choice of the chiral ligand is crucial in achieving high yields and enantioselectivity. beilstein-journals.org

Copper-Catalyzed Asymmetric Reactions (e.g., Hydroamination, Cycloadditions)

Copper-catalyzed reactions offer a versatile and often more sustainable alternative for the synthesis of chiral pyrrolidines and related lactams. nih.gov Copper-catalyzed hydroamination of alkenes and alkynes has been developed as a robust method for preparing enantioenriched amines. nih.gov This approach can be applied to the synthesis of chiral pyrrolidines through intramolecular reactions. For example, copper(II)-promoted intramolecular aminooxygenation of alkenes can lead to the diastereoselective formation of disubstituted pyrrolidines. nih.gov

In the context of lactam synthesis, copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling of racemic α-bromo-β-lactams with aromatic amines provides access to chiral α-amino-β-lactams. acs.orgnih.gov This method utilizes a chiral N,N,N-ligand to control the enantioselectivity of the radical coupling process under mild thermal conditions. acs.orgnih.gov Furthermore, copper catalysis, in conjunction with organocatalysis, has been used in cascade reactions to produce highly substituted pyrrolidines. An example is the one-pot asymmetric nitro-Mannich/hydroamination cascade, which combines a bifunctional organocatalyst with a gold or copper catalyst to yield pyrrolidine derivatives with excellent enantioselectivities. acs.org

Table 2: Copper-Catalyzed Asymmetric Synthesis of Pyrrolidine and Lactam Derivatives

Reaction Type Substrate Catalyst System Key Features Reference
Intramolecular Aminooxygenation Alkenes Copper(II) with chiral ligand Diastereoselective formation of disubstituted pyrrolidines nih.gov
Enantioconvergent Radical C(sp³)–N Cross-Coupling Racemic α-bromo-β-lactams Copper with chiral N,N,N-ligand Access to chiral α-amino-β-lactams acs.orgnih.gov

Nickel-Catalyzed Reactions

Nickel catalysis has become a prominent tool in organic synthesis due to its unique reactivity and lower cost compared to precious metals like palladium. ucla.eduuci.edu Nickel-catalyzed reactions are particularly effective in constructing pyrrolidinone scaffolds through various cyclization and cross-coupling strategies.

A notable example is the nickel-catalyzed cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids. acs.orgacs.org This transformation proceeds via a single-electron-transfer pathway, involving a 5-exo-trig cyclization and carbonyl insertion, to furnish a diverse range of 2-pyrrolidinone derivatives in good yields. acs.orgacs.orgresearchgate.net A significant advantage of this method is the use of formic acid as a carbon monoxide surrogate, which enhances the practicality and safety of the procedure. acs.org

Nickel catalysts also enable reductive cross-coupling reactions, which are powerful for forming C-C bonds between two electrophiles. chinesechemsoc.org These reactions can be applied to the synthesis of complex molecules containing the pyrrolidinone core. The field of nickel-catalyzed cross-coupling is rapidly expanding, with ongoing research focused on developing new ligands and reaction conditions to improve efficiency and selectivity. ucla.edu Mechanistic studies have revealed the involvement of radical intermediates in many nickel-catalyzed transformations, offering opportunities for novel reaction designs. nih.govresearchgate.net

Chemical Transformations and Derivatization Strategies of R 4 4 Fluorophenyl Pyrrolidin 2 One

Functional Group Interconversions at the Pyrrolidinone Ring System

Stereoselective Reductions of the Lactam Carbonyl

The reduction of the lactam carbonyl group in pyrrolidinone systems can be achieved with stereoselectivity, yielding chiral pyrrolidines. While specific studies on (R)-4-(4-Fluorophenyl)pyrrolidin-2-one are not detailed in the provided results, general principles of stereoselective carbonyl reduction are well-established. For instance, studies on warfarin (B611796) and its analogs have demonstrated that cytosolic reductases can mediate the ketone reduction of the acetonyl side-chain with marked substrate and product stereoselectivity. nih.gov These enzymes, which are NADPH-dependent, preferentially reduce the R-enantiomers to alcohols with an S-configuration. nih.gov Such enzymatic or chemo-catalytic approaches, employing chiral catalysts or reagents, could likely be applied to the stereoselective reduction of the lactam carbonyl in this compound to produce the corresponding (R)-4-(4-Fluorophenyl)pyrrolidine with high enantiomeric purity. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome.

Oxidative Functionalizations and C-H Activation

The pyrrolidinone ring is amenable to oxidative functionalizations and C-H activation strategies, which introduce new functional groups and complexity.

Electrochemical Oxidation: Electrochemical methods have proven effective for the oxidation of amides and carbamates to form oxy-functionalized compounds, which are valuable amidoalkylation reagents. bohrium.com For example, the direct electrochemical oxidation of (R)-4-hydroxy-2-pyrrolidone in methanol (B129727) at graphite (B72142) electrodes leads to 5-methoxylation. bohrium.com This resulting N-acyliminium ion precursor can then be used in diastereoselective amidoalkylation reactions. bohrium.com A similar approach could potentially be applied to this compound to introduce functionality at the C5 position. Continuous flow electrochemical reactors offer advantages for such transformations, including faster reaction times and improved productivity. researcher.life

C-H Activation: Palladium-catalyzed C(sp³)–H arylation has been investigated for pyrrolidine (B122466) systems. acs.org Studies on pyrrolidine-3-carboxamide (B1289381) have shown that C-H activation can occur at the C4 position. acs.org The use of a directing group, such as a dimethylaminoquinoline amide, facilitates this transformation. acs.org Computational studies indicate that while C-H activation is feasible at both cis and trans positions, there is a thermodynamic preference for the formation of the cis-palladacycle intermediate due to lower ring strain. acs.org The nitrile group has also been utilized to direct palladium-catalyzed C-H activation at the α-position of N-arylimidoyl cyanide alkylamines, enabling asymmetric coupling reactions. acs.org These C-H activation methodologies could potentially be adapted for the functionalization of the pyrrolidinone ring in this compound at various positions, depending on the directing group strategy employed.

Reactions Involving the 4-Fluorophenyl Moiety

Nucleophilic Aromatic Substitution on the Fluorine Atom

The fluorine atom on the phenyl ring of this compound is a site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. youtube.com The efficiency of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.com While the pyrrolidinone moiety itself is not a strong electron-withdrawing group, the electronegativity of the fluorine atom can facilitate substitution under appropriate conditions.

The classical SNAr mechanism proceeds through a two-step addition-elimination process involving a Meisenheimer intermediate. nih.gov However, some SNAr reactions may occur via a concerted mechanism. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base affords para-substituted products in high yield. nih.gov Similarly, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine demonstrates a typical SNAr transformation. researchgate.net The reactivity of the 4-fluorophenyl group in this compound towards nucleophilic substitution would provide a direct method for introducing diverse functionalities at this position.

Stereospecific Modifications and Derivatization at Chiral Centers

The (R)-configuration at the C4 position of this compound is a key stereochemical feature. Any modification at this chiral center must be conducted under conditions that preserve or controllably alter the stereochemistry.

Ring System Transformations (e.g., Ring Expansions, Contractions)

Ring Expansions:

Ring expansion of pyrrolidinones to piperidones or other larger ring systems is a synthetically valuable transformation. A common strategy involves the insertion of a carbon atom into the lactam ring. One conceptual approach could involve the reduction of the lactam carbonyl, followed by a rearrangement. For instance, a hypothetical two-step sequence could be envisioned:

Reduction and Activation: The carbonyl group of the pyrrolidinone could be reduced to the corresponding alcohol. Subsequent activation of the hydroxyl group, for example, by conversion to a mesylate or tosylate, would furnish a reactive intermediate.

Ring Expansion via Rearrangement: Treatment of the activated intermediate with a suitable reagent could induce a Wagner-Meerwein type rearrangement, leading to the expansion of the five-membered ring to a six-membered piperidone.

A literature precedent for a similar transformation involves the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles to prepare optically active 3-substituted 1-benzylpiperidines rsc.org. Although this example starts from a pyrrolidine and not a pyrrolidinone, it demonstrates the feasibility of expanding the pyrrolidine ring via a reactive intermediate on the exocyclic methylene (B1212753) group.

Ring Contractions:

The contraction of the pyrrolidin-2-one ring to an azetidinone (β-lactam) is another conceivable transformation, though challenging. The Favorskii rearrangement is a well-known method for the ring contraction of α-halo cycloalkanones organic-chemistry.orgresearchgate.net. A hypothetical application to a derivative of this compound might involve the following steps:

α-Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the C3 position, alpha to the carbonyl group.

Base-Induced Rearrangement: Treatment with a base would generate an enolate, which could then undergo intramolecular cyclization to form a bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base would lead to the opening of the cyclopropanone and ultimately, after rearrangement, the contracted four-membered azetidinone ring.

It is important to note that the conditions required for such transformations would need to be carefully optimized to avoid side reactions and to control stereochemistry. A recent study has demonstrated the photo-promoted ring contraction of pyridines to pyrrolidine derivatives, highlighting that novel methods for ring contraction are continuously being developed researchgate.netosaka-u.ac.jpnih.govnih.gov.

The following table summarizes hypothetical ring transformation strategies for 4-arylpyrrolidin-2-ones based on general principles:

TransformationGeneral StrategyKey Intermediate(s)Potential Product
Ring Expansion Reduction of lactam carbonyl, activation, and rearrangement.2-(Hydroxymethyl)pyrrolidine derivative, 2-(sulfonyloxymethyl)pyrrolidine derivative.Piperidone derivative.
Ring Contraction α-Halogenation followed by Favorskii rearrangement.α-Halo-pyrrolidin-2-one, bicyclo[3.1.0]hexan-2-one intermediate.Azetidinone derivative.

Total Synthesis Strategies Utilizing Pyrrolidinone Intermediates

While no total syntheses explicitly employing this compound as a starting material have been identified in the reviewed literature, the use of structurally related chiral 4-aryl-pyrrolidin-2-one intermediates is a common strategy in the synthesis of various natural products and biologically active molecules, particularly alkaloids. organic-chemistry.orgrsc.org The chirality at the C4 position of the pyrrolidinone ring serves as a crucial control element for introducing new stereocenters in the target molecule.

General strategies often involve the following key steps:

Functionalization of the Pyrrolidinone Ring: The N-H and C-H bonds of the pyrrolidinone ring can be selectively functionalized. For example, N-alkylation or N-arylation can be readily achieved. The enolate of the lactam can be formed and reacted with various electrophiles to introduce substituents at the C3 position.

Diastereoselective Reactions: The existing stereocenter at C4 can direct the stereochemical outcome of subsequent reactions. For instance, diastereoselective reduction of a ketone appended to the pyrrolidinone ring can lead to the formation of a new stereocenter with high selectivity. A study on the diastereoselective synthesis of (2R,4R)-2-aryl-4-hydroxypyrrolidine utilized a coupling reaction of a protected 4-hydroxy-2-pyrrolidone (B119327) with an aryl-Grignard reagent, followed by stereoselective reduction nih.gov.

Ring-Opening and Further Transformations: The lactam ring can be opened to reveal a linear amino acid derivative, which can then be used in peptide couplings or other transformations.

The following table outlines general synthetic strategies where chiral 4-aryl-pyrrolidinone intermediates are valuable:

Target Molecule ClassSynthetic StrategyRole of Pyrrolidinone Intermediate
Alkaloids Sequential functionalization and diastereoselective reactions.Chiral scaffold for the construction of complex polycyclic systems. organic-chemistry.orgrsc.org
Carbapenems Coupling with other fragments and intramolecular cyclization.Source of the chiral side chain. nih.gov
Biologically Active Amines Ring-opening and derivatization.Precursor to chiral γ-amino acids.

The development of novel synthetic methods continues to expand the utility of pyrrolidinone intermediates. For instance, a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of pyrrolidine and piperidine (B6355638) alkaloids organic-chemistry.orgresearchgate.net. While not directly starting from a pre-formed pyrrolidinone, this strategy highlights the importance of pyrrolidine structures in the synthesis of complex natural products.

Mechanistic Investigations and Reaction Dynamics of R 4 4 Fluorophenyl Pyrrolidin 2 One Synthesis and Transformations

Elucidation of Reaction Pathways and Transition States

The formation of the pyrrolidinone core, a key structural motif in (R)-4-(4-Fluorophenyl)pyrrolidin-2-one, is often achieved through sophisticated chemical strategies, with the [3+2] cycloaddition of azomethine ylides standing out as a particularly powerful method. bohrium.commdpi.com This approach allows for the direct construction of the five-membered ring system. nih.gov Mechanistic studies, frequently supported by computational methods like Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways and characterizing the associated transition states. acs.org

These investigations reveal that the cycloaddition's regio- and diastereoselectivity are governed by a delicate balance between the strain energies and interaction energies within the transition structures. acs.org The specific nature of the reactants and catalysts can dictate which of these factors is dominant. For instance, in certain iridium-catalyzed reactions, DFT calculations have shown that an intricate relationship between the asynchronicity and interaction energies of transition states is what ultimately controls the observed selectivities. acs.org

Furthermore, research into the biotransformation of related precursors has suggested that multiple pathways can operate simultaneously. In the conversion of δ¹-pyrroline to 2-pyrrolidinone (B116388), the existence of two distinct pathways was proposed based on experimental evidence. nih.gov In some catalytic systems, the mechanism can involve an initial, reversible reduction step, followed by a subsequent, irreversible reduction that leads to the final product. researchgate.net This highlights the complexity of the energy landscape and the potential for multiple competing or sequential reaction channels in the synthesis of pyrrolidinone structures.

Stereochemical Control: Factors Governing Enantioselectivity and Diastereoselectivity

Achieving the desired (R) configuration at the C4 position of the pyrrolidinone ring is a critical challenge in the synthesis of this compound. Stereochemical control is paramount, and several factors influence the enantioselectivity and diastereoselectivity of the reactions. The [3+2] dipolar cycloaddition of azomethine ylides is a cornerstone strategy, as it can theoretically create up to four new contiguous stereogenic centers with a high degree of control. nih.govacs.org

Key factors that govern stereochemical outcomes include:

Steric Hindrance : The steric bulk of substituents on the reactants plays a crucial role. For example, increasing the steric demand of the substituent on the nitrogen atom of an amide precursor has been shown to enhance diastereocontrol in the formation of the pyrrolidinone ring. acs.org

Chiral Auxiliaries : The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. These auxiliaries are temporarily incorporated into the molecule to direct the approach of reagents to a specific face of the substrate. For instance, chiral oxazolidinones derived from amino acids can direct Grignard reagent additions to form trans-disubstituted pyrrolidines with high stereopurity. nih.gov

Catalyst and Ligand Effects : The catalyst system, particularly the nature of the metal and its associated ligands, is a primary determinant of stereoselectivity. Asymmetric catalysis, where a chiral catalyst creates a chiral environment, is essential for producing enantiomerically enriched products from prochiral substrates. wikipedia.org In copper(II) carboxylate-promoted cyclizations, high levels of diastereoselectivity are often observed, favoring the cis substitution pattern in 2,5-disubstituted pyrrolidines. nih.gov The choice of ligand can finely tune the electronic and steric properties of the catalyst, thereby influencing the stereochemical course of the reaction. researchgate.net

The interplay of these factors allows chemists to guide the reaction towards the desired stereoisomer, this compound.

Identification and Role of Reactive Intermediates (e.g., Imines, Enamines, Azomethine Ylides, Cationic Intermediates)

The synthesis of the pyrrolidinone ring system is a multi-step process that proceeds through various transient, highly reactive species. The identification and understanding of these intermediates are crucial for optimizing reaction conditions and controlling product formation.

Azomethine Ylides are arguably the most significant intermediates in many modern syntheses of pyrrolidines. mdpi.com These 1,3-dipoles are typically generated in situ due to their high reactivity and are employed in [3+2] cycloaddition reactions with olefinic dipolarophiles to construct the pyrrolidine (B122466) ring. bohrium.comnih.gov Both stabilized and unstabilized azomethine ylides can be generated through various methods, including the iridium-catalyzed reduction of amides and lactams. nih.govacs.org

Imines and Enamines often serve as precursors or are involved in equilibrium with other intermediates. Imines, formed from the condensation of aldehydes and amines, are direct precursors for the generation of azomethine ylides. nih.govrsc.org In some reaction pathways, particularly those involving the deprotonation of unsymmetrical ketones, enolates are formed, which can lead to different products depending on whether the reaction is under kinetic or thermodynamic control. wikipedia.org Enamines can also be formed as reactive species, though in some cases their formation can be a competing, non-productive pathway. acs.org

Cationic Intermediates and Radical Intermediates can also play a role. In certain copper-promoted reactions, evidence points towards the involvement of carbon radical intermediates that can undergo intramolecular addition to form the ring system. nih.gov The formation of cationic species like iminium ions is also a key step in many organocatalyzed reactions that lead to pyrrolidine structures. nih.gov

Summary of Key Reactive Intermediates in Pyrrolidinone Synthesis
IntermediateTypical RoleMethod of GenerationGoverning Reaction Type
Azomethine Ylide1,3-Dipole for ring constructionIn situ from imines, amides, lactams[3+2] Dipolar Cycloaddition bohrium.comnih.gov
IminePrecursor to azomethine ylidesCondensation of aldehydes and aminesCondensation/Cycloaddition nih.govrsc.org
EnamineNucleophilic intermediateReaction of ketones/aldehydes with secondary aminesMichael Addition, Aldol (B89426) Reaction acs.org
Carbon RadicalIntermediate for C-C bond formationCopper-promoted oxidative cyclizationRadical Cyclization nih.gov

Kinetic and Thermodynamic Aspects of Pyrrolidinone Formation and Reactions

The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in the synthesis of this compound. numberanalytics.comlibretexts.org These concepts dictate whether the final product mixture is governed by the relative rates of competing reaction pathways or by the relative stabilities of the possible products. wikipedia.orgmasterorganicchemistry.com

A reaction is under kinetic control when it is run under conditions (typically lower temperatures) where the pathway with the lowest activation energy dominates, leading to the fastest-forming product, which may not be the most stable one. wikipedia.orglibretexts.org Conversely, a reaction is under thermodynamic control when conditions (typically higher temperatures) allow for the reaction to be reversible. masterorganicchemistry.com This reversibility enables the system to reach equilibrium, where the product distribution reflects the relative thermodynamic stabilities of the products, favoring the most stable isomer. wikipedia.org

This distinction is critically important in asymmetric synthesis. Since enantiomers have identical Gibbs free energies, thermodynamic control would inevitably lead to a racemic (1:1) mixture. wikipedia.org Therefore, any catalytic reaction that successfully produces an enantiomerically enriched product like this compound must be, at least in part, under kinetic control. wikipedia.org

Isotope effect studies further illuminate these aspects. A significant kinetic isotope effect observed in the formation of 2-pyrrolidinone from a deuterated precursor indicates that the cleavage of a carbon-hydrogen bond is a component of the reaction's rate-determining step. nih.gov This finding reinforces that the reaction rate, a kinetic parameter, is sensitive to the isotopic composition of the starting material.

Kinetic vs. Thermodynamic Control in Pyrrolidinone Synthesis
Control TypeGoverning FactorTypical ConditionsProduct OutcomeRelevance to Asymmetric Synthesis
KineticRate of reaction (lower activation energy)Low temperature, irreversible conditions numberanalytics.comlibretexts.orgFastest-forming productEssential for achieving enantiomeric excess wikipedia.org
ThermodynamicProduct stability (lower Gibbs free energy)High temperature, reversible conditions numberanalytics.commasterorganicchemistry.comMost stable productLeads to racemic mixtures for enantiomers wikipedia.org

Catalyst Design and Ligand Effects on Reaction Outcome

The choice of catalyst and accompanying ligands is a decisive factor in the synthesis of this compound, profoundly influencing reaction efficiency, selectivity, and substrate scope. A variety of catalytic systems have been developed for the construction of the pyrrolidinone scaffold.

Copper-based catalysts are widely employed, often in Ullmann-type N-arylation reactions or in cycloadditions. nih.govresearchgate.net The effectiveness of these catalysts is highly dependent on the ligand used. For instance, N,N'-dimethylethylenediamine (DMEDA) has been used as a ligand in the copper-catalyzed coupling of methyl pyroglutamate. researchgate.net The development of new ligands, such as oxalic diamides and picolinamides, has expanded the utility of copper catalysis, enabling reactions under milder conditions and with broader substrate compatibility. sinocompound.com The steric and electronic properties of the ligands, such as in the case of bulky tris(pyrazolyl)borate (Tp) ligands, can be tuned to control the diastereoselectivity of the cyclization process. researchgate.net

Iridium-based catalysts , like Vaska's complex, have proven effective for the reductive generation of azomethine ylides from amides and lactams. nih.govacs.org This method provides access to a broad range of substituted pyrrolidines under mild conditions.

Organocatalysts represent a metal-free approach that has gained significant traction. Proline and its derivatives are prominent organocatalysts used in asymmetric transformations like Michael additions and aldol reactions, which can be key steps in building the pyrrolidine framework. nih.govmdpi.comrsc.org The design of these catalysts often involves creating bifunctional molecules that can activate both the nucleophile and the electrophile simultaneously, for example, through enamine formation and hydrogen bonding. nih.gov The rigidity and stereochemical information embedded in the catalyst structure, such as a camphor (B46023) moiety, act as stereocontrolling elements to guide the reaction towards a specific enantiomer. nih.gov

The strategic design of the catalyst, whether it is a transition metal complex or an organic molecule, is therefore central to controlling the reaction outcome and achieving the synthesis of the target compound with high purity and stereoselectivity.

Isotopic Labeling Studies in Mechanistic Elucidation (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a powerful and indispensable tool for unraveling the detailed mechanisms of chemical reactions. chem-station.comx-chemrx.com By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of atoms, probe the nature of transition states, and identify rate-determining steps through the kinetic isotope effect (KIE). chem-station.com

In the context of pyrrolidinone synthesis, deuterium labeling has provided critical insights. A study on the biotransformation of δ¹-pyrroline to 2-pyrrolidinone demonstrated a significant isotope effect when a deuterated starting material was used. nih.gov The formation of 2-pyrrolidinone was slower with the labeled compound, strongly suggesting that the cleavage of a C-H bond is involved in the rate-determining step of this particular pathway. nih.gov

Deuterium labeling is also employed to verify proposed mechanistic steps, such as the reversibility of a reaction. The incorporation of deuterium into both the product and the recovered starting material can confirm that an initial step is reversible. researchgate.net Furthermore, techniques using deuterium oxide (D₂O) as a solvent or reagent allow for H/D exchange studies, which are valuable for preparing deuterated compounds and investigating the lability of certain protons. nih.govnih.gov These experiments are crucial for building a complete and accurate picture of the reaction dynamics at a molecular level.

Advanced Spectroscopic and Computational Characterization of R 4 4 Fluorophenyl Pyrrolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic framework and connectivity can be assembled.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary information regarding the chemical environment of each atom in the molecule. The number of signals, their chemical shifts (δ), integration (for ¹H), and coupling patterns (J-coupling) allow for the assignment of every hydrogen and carbon atom.

For (R)-4-(4-Fluorophenyl)pyrrolidin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons of the fluorophenyl ring, and the aliphatic protons of the pyrrolidinone ring. The 1,4-disubstituted aromatic ring typically presents as a characteristic set of two doublets (an AA'BB' system). The protons on the chiral pyrrolidinone ring (at C3, C4, and C5) are diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon (C=O) of the lactam is characteristically found far downfield. The aromatic carbons show signals in the 115-165 ppm range, with their exact shifts influenced by the fluorine substituent, which also induces C-F coupling.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound

The following table presents representative, expected NMR data based on analyses of structurally similar compounds. The solvent is assumed to be CDCl₃.

Atom PositionExpected ¹H Chemical Shift (δ, ppm)MultiplicityExpected J-coupling (Hz)Expected ¹³C Chemical Shift (δ, ppm)
1 (N-H)~6.5-7.5br s--
2 (C=O)---~175.5
3 (CH₂)Ha: ~2.5-2.6, Hb: ~2.8-2.9m-~38.0
4 (CH)~3.6-3.8m-~42.5
5 (CH₂)Ha: ~3.4-3.5, Hb: ~3.9-4.0m-~54.0
1' (Ar-C)---~138.0
2'/6' (Ar-CH)~7.2-7.3dJ(H,H) ≈ 8.5~128.5 (d, J(C,F) ≈ 8.0)
3'/5' (Ar-CH)~7.0-7.1tJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5~115.8 (d, J(C,F) ≈ 21.5)
4' (Ar-C-F)---~162.0 (d, J(C,F) ≈ 245.0)

2D NMR Techniques (e.g., HMBC, HMQC) for Connectivity Analysis

While 1D NMR suggests the types of atoms present, 2D NMR experiments establish the molecular backbone by revealing through-bond correlations. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). libretexts.orgresearchgate.net This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). libretexts.org For instance, HMBC would show a correlation from the proton at C4 to the aromatic carbons C2' and C6', as well as to the pyrrolidinone carbons C2 and C5, thus confirming the connection between the two ring systems.

Interactive Data Table: Expected Key 2D NMR Correlations for this compound

Proton (¹H)Correlated Carbons (¹³C) in HSQCKey Correlated Carbons (¹³C) in HMBC
H at C4C4C2, C5, C1', C2', C6'
H at C3C3C2, C4, C5
H at C5C5C2, C3, C4
H at C2'/C6'C2'/C6'C4, C1', C3'/C5', C4'
H at C3'/C5'C3'/C5'C1', C2'/C6', C4'

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, spectra can be acquired rapidly. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected. Its chemical shift, typically reported relative to a standard like CFCl₃, confirms the presence of the fluorophenyl group. Furthermore, the signal will appear as a triplet due to coupling with the two ortho-protons (H-3' and H-5'), providing additional structural confirmation. Based on analogous compounds like 4-fluorophenol (B42351) and 4-fluoroaniline, the ¹⁹F chemical shift is expected in the range of -114 to -120 ppm. spectrabase.comspectrabase.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₀H₁₀FNO), the exact mass of the protonated molecule [M+H]⁺ is 180.0819.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern is a unique fingerprint of the molecule. wvu.edunih.gov Key fragmentation pathways for this compound would likely involve:

Initial cleavage of the pyrrolidinone ring.

Loss of small neutral molecules like carbon monoxide (CO).

Fragmentation yielding the stable 4-fluorophenyl cation or related radical cations.

Interactive Data Table: Expected HRMS Fragmentation Data for this compound

m/z (Expected)Formula of FragmentPossible Structural Assignment
180.0819[C₁₀H₁₁FNO]⁺Protonated molecular ion [M+H]⁺
152.0869[C₉H₁₁FN]⁺Loss of carbon monoxide (-CO) from [M+H]⁺
109.0401[C₆H₅F]⁺4-Fluorophenyl cation
96.0448[C₆H₆F]⁺Fluorotropylium ion or related isomer
83.0702[C₅H₉N]⁺Pyrrolidinyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds. It is used to identify the functional groups present. nist.gov The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the amide carbonyl (C=O) group, typically around 1680-1700 cm⁻¹. Other key peaks include the N-H stretch of the secondary amide (around 3200 cm⁻¹), aromatic and aliphatic C-H stretches (2850-3100 cm⁻¹), and a strong C-F stretch (1150-1250 cm⁻¹). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores. The primary chromophore in this molecule is the 4-fluorophenyl ring. It is expected to show characteristic absorption maxima (λ_max) in the ultraviolet region, typically around 200-280 nm, corresponding to π→π* electronic transitions within the aromatic system. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR and MS can define the constitution and connectivity of a molecule, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure in the solid state. researchgate.net Most importantly, for a chiral molecule synthesized as a single enantiomer, this technique allows for the unambiguous determination of its absolute stereochemistry (i.e., confirming the 'R' configuration at the C4 chiral center). nih.gov

The analysis of a suitable single crystal provides precise data on bond lengths, bond angles, and torsion angles. For an enantiomerically pure compound like this compound, crystallization is expected to occur in a non-centrosymmetric space group. The resulting structural model would confirm the relative orientation of the fluorophenyl group and the substituents on the pyrrolidinone ring, providing insight into intermolecular interactions such as hydrogen bonding in the crystal lattice.

Interactive Data Table: Example Crystallographic Data for a Chiral Organic Molecule

The following table provides an example of the type of data obtained from an X-ray crystallographic analysis. These are not the actual data for the title compound but are representative.

ParameterExample Value
Chemical FormulaC₁₀H₁₀FNO
Formula Weight179.19
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (non-centrosymmetric)
a (Å)5.81
b (Å)9.23
c (Å)16.45
Volume (ų)881.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.35
Final R-factor< 0.05

Computational Chemistry Studies

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering deep insights into the molecular-level properties and behaviors of complex chemical systems. For this compound, these methods allow for a detailed exploration of its electronic structure, conformational landscape, and interaction patterns, which are critical for understanding its chemical behavior and biological activity.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric and electronic properties of pyrrolidone derivatives. DFT calculations can provide valuable information about the optimized molecular geometry, vibrational frequencies, and electronic properties, which are often in good agreement with experimental data.

For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict key structural parameters. For instance, in a related study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations showed excellent correlation with experimental geometric parameters obtained from X-ray crystallography. eurjchem.com Similar calculations for this compound would likely reveal a non-planar pyrrolidone ring, a feature common to such five-membered rings due to the sp3 hybridization of the carbon atoms. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The distribution of these frontier orbitals can also predict the sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be employed to simulate spectroscopic data. Theoretical calculations of vibrational spectra (IR and Raman) can aid in the assignment of experimental bands. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.2 DInfluences intermolecular interactions and solubility.

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values would require specific calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

The pyrrolidone ring in this compound is not rigid and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor, as different conformers can have different binding affinities. For instance, MD simulations of cytochrome P450 2B4, a highly flexible enzyme, have revealed how ligand binding can induce significant conformational changes. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can analyze the hydrogen bonding patterns and other non-covalent interactions that govern its solubility and aggregation behavior. In the context of drug design, MD simulations can be used to model the interaction of this compound with a target protein, providing insights into the binding mode and the key residues involved in the interaction. These simulations can reveal the dynamic nature of the protein-ligand complex, which is often missed in static docking studies. nih.gov

Prediction of Reactivity and Selectivity Profiles

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, guiding the synthesis of new compounds. For derivatives of this compound, computational studies can help in understanding their potential as ligands for specific biological targets.

The selectivity of pyrrolidine-based ligands for different receptor subtypes is a critical aspect of their therapeutic potential. A computational study on pyrrolidine-based nicotinic acetylcholine (B1216132) receptor (nAChR) ligands investigated the determinants for α4β2 versus α3β4 subtype selectivity. researchgate.net The study, which employed docking and molecular dynamics simulations, found that specific interactions with amino acid residues in the binding pocket were key for selectivity. researchgate.net For example, direct or water-mediated hydrogen bonds and the orientation of the aromatic ring were identified as crucial factors. researchgate.net

Similar computational approaches can be applied to this compound and its derivatives to predict their selectivity for various targets. By docking the molecule into the crystal structures of different receptors and performing MD simulations, it is possible to estimate the binding affinities and identify the structural features that contribute to selective binding. This information can then be used to design new derivatives with improved selectivity profiles. For instance, modifications to the fluorophenyl ring or the pyrrolidone core could be explored computationally to enhance interactions with a desired target while minimizing off-target effects.

Applications of R 4 4 Fluorophenyl Pyrrolidin 2 One As a Chiral Building Block in Complex Organic Synthesis

Role in the Enantioselective Synthesis of Chiral Heterocyclic Scaffolds

The defined stereochemistry of (R)-4-(4-Fluorophenyl)pyrrolidin-2-one makes it an excellent starting material for the synthesis of other complex chiral heterocyclic scaffolds. The inherent chirality of the molecule can be transferred through subsequent reactions, allowing chemists to construct new stereocenters with a high degree of control.

One of the most significant applications of this chiral building block is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. The core structure of these inhibitors often contains a complex, multi-ring heterocyclic system. Synthetic routes have been developed that utilize the pyrrolidinone scaffold of this compound as the foundation upon which the rest of the heterocyclic system is built. For instance, the lactam nitrogen can be alkylated, and the carbonyl group can be transformed to introduce new functionalities, leading to the formation of fused heterocyclic systems with retained enantiopurity. This strategy avoids the need for challenging chiral separations at later stages of a synthesis, which can be inefficient and costly.

Precursor to Diversely Functionalized Pyrrolidine (B122466) and Pyrrolidinone Derivatives

This compound serves as a versatile precursor for a wide range of functionalized pyrrolidine and pyrrolidinone derivatives. The reactivity of the lactam moiety—specifically the nitrogen atom and the adjacent carbonyl group—provides multiple handles for chemical modification.

A key transformation is the N-alkylation of the lactam. This reaction is fundamental to incorporating the chiral pyrrolidinone unit into a larger molecular framework. For example, in the synthesis of the PARP inhibitor Talazoparib, the nitrogen atom of the pyrrolidinone ring is alkylated with a suitable electrophile, forming a crucial carbon-nitrogen bond that links the chiral fragment to the rest of the molecule.

Further functionalization can be achieved by reactions involving the carbonyl group. Reduction of the lactam can yield the corresponding chiral pyrrolidine, opening up another class of derivatives. The methylene (B1212753) groups on the pyrrolidinone ring can also be functionalized, although this is often more challenging. The ability to selectively modify different parts of the molecule allows for the generation of a library of related compounds with diverse properties, which is particularly useful in drug discovery for exploring structure-activity relationships.

Stereoselective Construction of Spirocyclic Systems Featuring the Pyrrolidinone Moiety

While direct examples of using this compound for the stereoselective construction of spirocyclic systems are not extensively documented in leading journals, the general importance of the pyrrolidinone scaffold in such syntheses is well-established. Spirocycles, which contain two rings sharing a single atom, are of great interest in medicinal chemistry due to their three-dimensional nature.

Methodologies for creating spiro-pyrrolidinone systems often involve the [3+2] cycloaddition of azomethine ylides with dipolarophiles. It is conceivable that derivatives of this compound could be employed in such reactions. For example, functionalization at the C3 or C5 position of the pyrrolidinone ring could provide a tether to an alkene, which could then undergo an intramolecular cycloaddition to form a spirocyclic system. The inherent chirality of the starting material would be expected to influence the stereochemical outcome of the spiro-center formation.

Development of Novel Synthetic Methodologies Leveraging the Pyrrolidinone Scaffold

The pyrrolidinone scaffold is central to the development of new synthetic methodologies, particularly for the construction of nitrogen-containing heterocycles. While research may not always use this compound specifically, the principles are broadly applicable.

The development of efficient and stereoselective lactam alkylation reactions is one area where this scaffold is relevant. Creating robust methods for forming the N-C bond under mild conditions without racemization is a continuous goal in organic synthesis. The use of this specific chiral lactam as a model substrate could help in the development of new catalysts or reaction conditions that are applicable to a wider range of similar building blocks.

Furthermore, methodologies that involve ring-opening or ring-expansion of the pyrrolidinone could lead to novel molecular architectures. The fluorophenyl group would serve as a useful spectroscopic and steric marker to track the progress and stereochemical outcome of such new transformations.

Intermediate in the Synthesis of Complex Organic Molecules

The most prominent role of this compound is as a key intermediate in the synthesis of complex, biologically active molecules. Its application in the synthesis of the potent PARP inhibitor Talazoparib (trade name Talzenna) is a prime example of its industrial importance.

Talazoparib is used for the treatment of certain types of cancer, and its intricate molecular structure features a complex tetracyclic core. Several patented synthetic routes for Talazoparib utilize this compound as a chiral starting material. In these syntheses, the pyrrolidinone is typically alkylated at the nitrogen atom with a functionalized benzyl (B1604629) halide. This step installs the chiral unit into the growing molecule. Subsequent chemical transformations build the rest of the complex heterocyclic system onto this foundation.

The use of an enantiomerically pure building block like this compound is highly advantageous in the large-scale synthesis of a drug like Talazoparib. It ensures the final product has the correct absolute stereochemistry, which is critical for its biological activity and safety. This "chiral pool" approach is often more efficient and reliable than performing a chiral separation on the final, more complex molecule.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (R)-4-(4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via enantioselective methods, such as asymmetric catalysis or chiral resolution. For example, coupling 2-pyrrolidinone derivatives with halogenated fluorophenyl precursors (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) under palladium-catalyzed conditions achieves moderate yields (59–85%) depending on the halogen and catalyst system . Optimization of temperature (e.g., 50°C for solubility) and solvent polarity is critical to minimize side reactions .
  • Data Analysis : Lower yields with brominated precursors (59%) vs. iodinated (85%) suggest slower oxidative addition in bromobenzene derivatives. Control experiments with varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) are recommended to resolve contradictions in yield trends .

Q. How is the enantiomeric purity of this compound validated in synthetic batches?

  • Methodology : Chiral HPLC or supercritical fluid chromatography (SFC) using polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. X-ray powder diffraction (XRPD) patterns, as shown in Figure 3 of , provide crystallographic confirmation of stereochemistry .
  • Analytical Standards : Peaks at 2θ = 14.71°, 35.51°, and 46.31° in XRPD are characteristic of the (R)-enantiomer .

Q. What safety protocols are essential for handling fluorinated pyrrolidinone derivatives in laboratory settings?

  • Risk Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and respiratory irritation (H335). Waste must be segregated and treated by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the metabolic stability of this compound in preclinical studies?

  • Methodology : Radiolabeled analogs (e.g., ¹¹C-UCB-J) enable in vivo PET imaging to assess blood-brain barrier penetration and metabolic clearance. Comparative studies with non-fluorinated analogs reveal enhanced stability due to reduced cytochrome P450-mediated oxidation .
  • Data Interpretation : Fluorine’s electronegativity decreases electron density at the phenyl ring, slowing oxidative metabolism. LC-MS/MS analysis of plasma metabolites confirms this trend .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrrolidinones across different assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., kinase inhibition vs. cellular viability). For instance, p38 MAP kinase inhibition (IC₅₀ = 35 nM) in may conflict with JAK3 inhibition (IC₅₀ = 27 nM) due to assay-specific interference from fluorophenyl interactions .
  • Control Experiments : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

Q. How can computational modeling predict the impact of fluorophenyl stereochemistry on target binding affinity?

  • Methodology : Density functional theory (DFT) calculations or molecular docking (e.g., AutoDock Vina) simulate ligand-receptor interactions. The (R)-configuration’s spatial orientation optimizes hydrogen bonding with residues in kinase active sites, as seen in p38 MAP kinase co-crystal structures .

Q. What advanced purification techniques improve enantiomeric excess (ee) in large-scale synthesis?

  • Methodology : Simulated moving bed (SMB) chromatography or crystallization-induced dynamic resolution (CIDR) enhances ee to >99%. reports a 52.7% yield after HCl-mediated salt formation, suggesting pH-controlled crystallization as a scalable approach .

Methodological Resources

  • Synthesis Optimization : Refer to for halogenated precursor comparisons and for radiotracer-scale protocols.
  • Analytical Validation : XRPD data in and chiral HPLC parameters in are critical for stereochemical confirmation.
  • Safety Compliance : Follow guidelines in (H302, H335) and (waste disposal).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.